molecular formula C15H23IO3 B12648799 ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene

((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene

Cat. No.: B12648799
M. Wt: 378.25 g/mol
InChI Key: KMALHPNOHWRJEX-UHFFFAOYSA-N
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Description

((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene: is an organic compound characterized by a benzene ring attached to a hydrocarbon chain that includes three units of ethylene glycol and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene typically involves multiple steps. One common method is the etherification of a benzyl alcohol derivative with an iodinated butyl ether. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This may include the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The ether linkages in the compound can be oxidized under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives under high pressure and in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine.

Medicine:

  • Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene largely depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, the iodine atom can be used for radiolabeling, allowing the compound to be tracked within the body. The ethylene glycol units provide solubility and flexibility, making it suitable for various applications.

Comparison with Similar Compounds

  • ((2-(2-(2-Bromoethoxy)ethoxy)ethoxy)methyl)benzene
  • ((2-(2-(2-Chloroethoxy)ethoxy)ethoxy)methyl)benzene

Comparison:

  • Uniqueness: The presence of the iodine atom in ((2-(2-(4-Iodobutoxy)ethoxy)ethoxy)methyl)benzene makes it unique compared to its bromo and chloro counterparts. Iodine provides distinct radiolabeling capabilities and different reactivity profiles.
  • Reactivity: Iodine is generally more reactive in nucleophilic substitution reactions compared to bromine and chlorine, making this compound more versatile in synthetic applications.

Properties

Molecular Formula

C15H23IO3

Molecular Weight

378.25 g/mol

IUPAC Name

2-[2-(4-iodobutoxy)ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C15H23IO3/c16-8-4-5-9-17-10-11-18-12-13-19-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2

InChI Key

KMALHPNOHWRJEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCCCI

Origin of Product

United States

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